

Technical Guide: (2-Bromoethyl)cyclopentane as a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: (2-Bromoethyl)cyclopentane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromoethyl)cyclopentane is a primary bromoalkane that serves as a versatile and valuable synthetic intermediate in advanced organic and medicinal chemistry research.^[1] Its significance is derived from the reactive bromoethyl side chain, where the bromine atom functions as an excellent leaving group, facilitating a wide range of functional group transformations.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications, and detailed experimental protocols for its use in nucleophilic substitution reactions.

Molecular and Physical Properties

A summary of the key quantitative data for **(2-Bromoethyl)cyclopentane** is presented in the table below. This information is critical for reaction planning, safety considerations, and material handling.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ Br	[1][2][3][4][5]
Molecular Weight	177.08 g/mol	[1][2][3][4][5][6]
CAS Number	18928-94-4	[1][3][4][5][7]
IUPAC Name	2-bromoethylcyclopentane	[3][6][7]
Purity	≥98%	[4][7]
Physical Form	Solid or semi-solid or lump or liquid	[7]
Storage Temperature	2-8°C, Sealed in dry conditions	[7]

Core Reactivity and Synthetic Applications

The primary utility of **(2-Bromoethyl)cyclopentane** stems from the high reactivity of its carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions.[1][8][9] Given that the bromine is attached to a primary carbon, the SN2 pathway is the predominant substitution mechanism. This reaction involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and the formation of a new covalent bond.

This reactivity allows for the introduction of diverse functional groups, making it a crucial building block for constructing more complex molecular architectures.[1] It readily undergoes substitution with a wide range of nucleophiles, including amines, alkoxides, and cyanides, to form novel cyclopentylethyl derivatives.[1] In the presence of a strong base, it can also undergo E2 elimination reactions to yield vinylcyclopentane.[1]

Experimental Protocols

The following section provides a detailed, representative experimental protocol for a key reaction involving a bromoethyl-substituted cycloalkane: nucleophilic substitution with a primary amine. While the following protocol is adapted for a similar substrate, 2-(2-bromoethyl)cyclopentan-1-one, the principles and procedures are directly applicable to **(2-Bromoethyl)cyclopentane** for researchers in drug development and organic synthesis.

Synthesis of N-Substituted Cyclopentylethylamine Derivatives via SN2 Reaction

This protocol details the reaction of a bromoethyl-substituted cyclopentane with a primary amine, such as benzylamine, to form a secondary amine.

Materials:

- **(2-Bromoethyl)cyclopentane** (1.0 equivalent)
- Benzylamine (1.2 equivalents)
- Anhydrous acetonitrile or Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA) (1.5 equivalents)
- Ethyl acetate
- Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Standard laboratory glassware

Reaction Setup:

- In a clean, dry round-bottom flask, dissolve **(2-Bromoethyl)cyclopentane** (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF).

- To this solution, add benzylamine (1.2 eq.) followed by the non-nucleophilic base, DIPEA (1.5 eq.).[\[2\]](#)

Reaction Conditions:

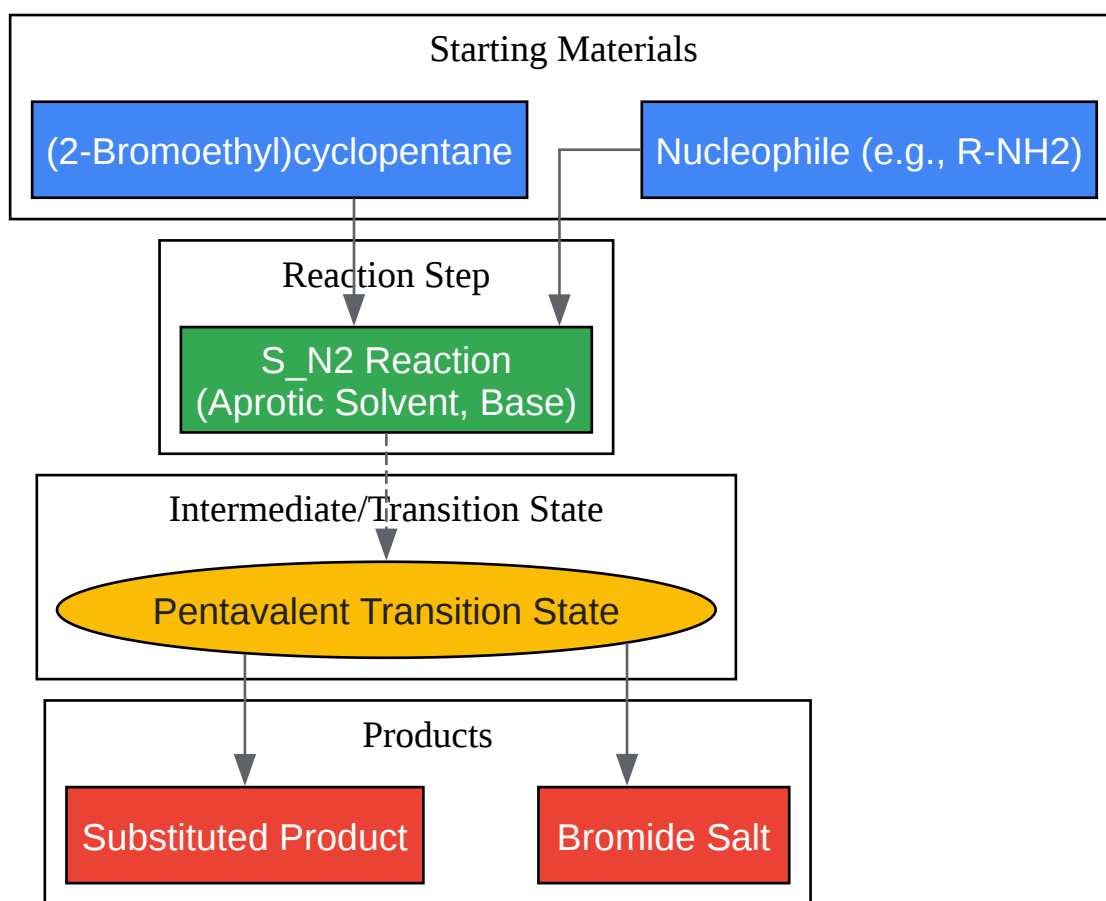
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).[\[2\]](#)
The reaction is typically complete within 12-24 hours.[\[2\]](#)

Work-up and Purification:

- Upon completion, dilute the reaction mixture with water.[\[2\]](#)
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.[\[2\]](#)
- Combine the organic layers and wash with brine to remove any remaining aqueous impurities.[\[2\]](#)
- Dry the organic layer over anhydrous sodium sulfate and filter.[\[2\]](#)
- Concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, the crude product can be further purified by flash column chromatography on silica gel.

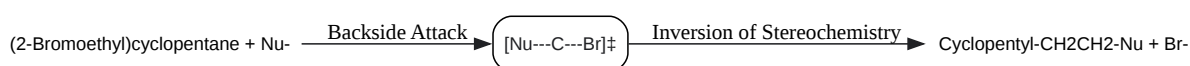
Logical Workflow and Reaction Pathway Visualization

To further elucidate the synthetic utility of **(2-Bromoethyl)cyclopentane**, the following diagrams illustrate the logical workflow of a typical SN2 reaction and the general reaction pathway.



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Caption: Logical workflow for the S_N2 substitution reaction.



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Caption: General reaction pathway for S_N2 nucleophilic substitution.

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